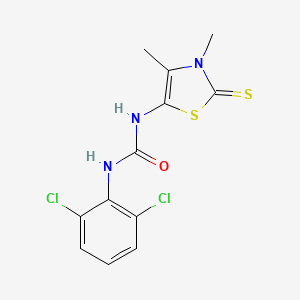![molecular formula C19H32N4O3 B5666806 1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone](/img/structure/B5666806.png)
1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-cyclopentyl-4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-2-piperazinone is of interest in scientific research due to its structural complexity and potential pharmacological activities. While direct studies on this specific compound are scarce, research on related cyclopentyl and piperazine derivatives provides insights into its likely characteristics and applications.
Synthesis Analysis
The synthesis of complex piperazine derivatives often involves multi-step reactions, including cycloaddition, reductive opening, and Mannich’s reaction. For instance, the generation of cyclopenta[c]piperidines, which share structural motifs with the compound of interest, is achieved through cycloaddition followed by reductive opening of lactone-bridged adducts (Wu et al., 2000). Similarly, novel derivatives involving piperazine have been synthesized through reactions starting from basic building blocks, such as 2-acetylfuran, and proceeding through steps like Claisen Schmidt condensation (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by their conformation and the spatial arrangement of substituents, which influence their pharmacological profile. The axial-equatorial conformational preferences in cyclopenta[c]piperidines, for example, are opposite to those in monocyclic piperidine analogues, indicating a significant impact of the cyclopentyl ring on the molecule's overall conformation (Wu et al., 2000).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, with their functionality allowing for the introduction of diverse pharmacophoric groups. The structural flexibility and reactivity of these compounds enable their use in synthesizing a wide array of bioactive molecules. For instance, the synthesis of dihydroquinoxalin-2-ones via a piperazine amide linker demonstrates the versatility of piperazine-based compounds in medicinal chemistry (Neagoie & Krchňák, 2012).
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. Studies on related compounds, such as 1,4-piperazine-γ,γ′-dibutyric acid, provide insights into the hydrogen bonding and crystal structure that could be relevant for understanding the physical characteristics of the compound (Potter, 1962).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the pharmacological applications of piperazine derivatives. For example, electrochemical studies on 4-(piperazin-1-yl)phenols highlight the regioselectivity and potential for synthesizing highly conjugated compounds, which may shed light on the reactivity patterns of similar piperazine-based structures (Amani et al., 2012).
属性
IUPAC Name |
3-[2-(4-cyclopentyl-3-oxopiperazin-1-yl)-2-oxoethyl]-4-(2-methylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3/c1-14(2)12-21-8-7-20-19(26)16(21)11-17(24)22-9-10-23(18(25)13-22)15-5-3-4-6-15/h14-16H,3-13H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTALYSBCUYIILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N2CCN(C(=O)C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3R*,4S*)-3-amino-4-(5-methyl-2-furyl)pyrrolidin-1-yl]-4-oxo-1-phenylbutan-1-one](/img/structure/B5666724.png)
![6-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5666731.png)
![(2-{4-[(diethylamino)acetyl]-1-piperazinyl}-2-oxoethyl)diethylamine](/img/structure/B5666735.png)
![1-[3-(1H-tetrazol-1-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5666744.png)
![(3R*,4S*)-1-{[1-(4-chlorophenyl)cyclopropyl]carbonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5666751.png)

![(3R*,4R*)-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5666779.png)
![2-(dimethylamino)-N,4-dimethyl-N-{2-[(4-methylphenyl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5666787.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B5666788.png)

![4-methyl-2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5666803.png)
![N-cyclopropyl-3-{5-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5666812.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinol](/img/structure/B5666820.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5666826.png)